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Compound of Interest

Compound Name:
1-(3-Bromophenyl)cyclobutane-1-

carbonitrile

Cat. No.: B1287881 Get Quote

A comprehensive technical guide on the spectroscopic and synthetic aspects of 1-(3-
Bromophenyl)cyclobutane-1-carbonitrile.

Disclaimer: Direct experimental spectroscopic data for 1-(3-Bromophenyl)cyclobutane-1-
carbonitrile is not readily available in public databases. The information presented herein is a

compilation of physicochemical properties from established sources and an analysis of

spectroscopic data from close structural analogs to provide a predictive characterization.

Physicochemical Properties
The following table summarizes the computed physicochemical properties of 1-(3-
Bromophenyl)cyclobutane-1-carbonitrile.[1]
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Property Value Source

Molecular Formula C₁₁H₁₀BrN PubChem[1]

Molecular Weight 236.11 g/mol PubChem[1]

IUPAC Name

1-(3-

bromophenyl)cyclobutane-1-

carbonitrile

PubChem[1]

CAS Number 29786-38-7 PubChem[1]

XLogP3 3.2 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 234.99966 Da PubChem[1]

Monoisotopic Mass 234.99966 Da PubChem[1]

Topological Polar Surface Area 23.8 Å² PubChem[1]

Predicted Spectroscopic Data
Due to the absence of direct experimental spectra for 1-(3-Bromophenyl)cyclobutane-1-
carbonitrile, the following data is predicted based on the analysis of structurally similar

compounds, primarily 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile and (3-

Bromophenyl)acetonitrile.

Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum would feature signals corresponding to the aromatic

protons of the 3-bromophenyl group and the aliphatic protons of the cyclobutane ring.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment Notes

~ 7.7 - 7.3 m Ar-H

The aromatic protons

are expected in this

region, showing

complex splitting

patterns due to their

coupling.

~ 2.8 - 2.2 m -CH₂- (cyclobutane)

The methylene

protons of the

cyclobutane ring will

likely appear as

complex multiplets

due to geminal and

vicinal coupling.

~ 2.2 - 1.8 m -CH₂- (cyclobutane)

The remaining

methylene protons of

the cyclobutane ring.

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum is predicted to show distinct signals for the aromatic carbons, the

quaternary carbon of the cyclobutane ring attached to the nitrile and phenyl groups, the

methylene carbons of the cyclobutane ring, and the nitrile carbon.
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Predicted Chemical Shift
(δ, ppm)

Assignment Notes

~ 140 - 120 Ar-C Aromatic carbons.

~ 122 C-Br
Aromatic carbon attached to

bromine.

~ 120 -C≡N Nitrile carbon.

~ 40 - 30 Quaternary C
Quaternary carbon of the

cyclobutane ring.

~ 35 - 15 -CH₂- (cyclobutane)
Methylene carbons of the

cyclobutane ring.

Predicted IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for the nitrile group,

the aromatic ring, and the aliphatic C-H bonds.

Predicted Wavenumber
(cm⁻¹)

Functional Group Notes

~ 2230 -C≡N
Characteristic sharp absorption

for the nitrile group.

~ 3100 - 3000 Ar C-H stretch
Aromatic C-H stretching

vibrations.

~ 1600, 1475 C=C stretch
Aromatic ring skeletal

vibrations.

~ 2980 - 2850 Aliphatic C-H stretch
C-H stretching of the

cyclobutane ring.

~ 800 - 700 Ar C-H bend
Out-of-plane bending for the

substituted benzene ring.

Predicted Mass Spectrometry Data
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The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns.

m/z Fragment Notes

235/237 [M]⁺

Molecular ion peak showing

the characteristic isotopic

pattern for bromine (¹⁹Br/⁸¹Br).

208/210 [M - HCN]⁺ Loss of hydrogen cyanide.

156 [M - Br]⁺ Loss of the bromine atom.

129 [M - Br - HCN]⁺
Subsequent loss of hydrogen

cyanide after bromine loss.

Experimental Protocols
Proposed Synthesis of 1-(3-Bromophenyl)cyclobutane-
1-carbonitrile
A plausible synthetic route for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile involves the

reaction of (3-Bromophenyl)acetonitrile with 1,3-dibromopropane in the presence of a strong

base.

Materials:

(3-Bromophenyl)acetonitrile

1,3-Dibromopropane

Sodium hydride (NaH) or Sodium amide (NaNH₂)

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a solution of (3-Bromophenyl)acetonitrile in anhydrous THF, add sodium hydride (2.2

equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

Allow the reaction mixture to stir at room temperature for 30 minutes.

Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of ammonium chloride.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the organic phase under reduced pressure.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

The sample would be dissolved in deuterated chloroform (CDCl₃).

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.
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Infrared (IR) Spectroscopy:

The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer.

The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or using an

attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI)

source.

The sample would be introduced directly or via a gas chromatograph (GC-MS).

Visualizations

(3-Bromophenyl)acetonitrile

Cyclization1,3-Dibromopropane

NaH / THF

1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.
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Synthesis & Purification

Spectroscopic Analysis

Synthesized Product

Column Chromatography

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Interpretation & 
Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | C11H10BrN | CID 17750080 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1287881?utm_src=pdf-body-img
https://www.benchchem.com/product/b1287881?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/17750080
https://pubchem.ncbi.nlm.nih.gov/compound/17750080
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic data of 1-(3-Bromophenyl)cyclobutane-1-
carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287881#spectroscopic-data-of-1-3-bromophenyl-
cyclobutane-1-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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